
4-Bromo-2-(difluoromethoxy)-5-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-(difluoromethoxy)-5-fluoroaniline” is an organic compound . It is a versatile material used in scientific research. Its unique composition allows for diverse applications, ranging from pharmaceutical development to material synthesis.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H6BrF2NO . The InChI key for this compound is DXSGAWDYWNGHGR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 238.03 . The compound is stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Analytical Standards for PCB Measurements
4-Bromo-2-(difluoromethoxy)-5-fluoroaniline and its derivatives are utilized in the synthesis of monofluorinated polychlorinated biphenyls (fluoro-PCBs) through Suzuki-coupling. These fluoro-PCBs, especially those analogues of the dioxin-like PCBs listed by the WHO as highly toxic, serve as analytical standards for PCB measurements due to their close elution profiles with PCBs in gas chromatography, indicating their potential as effective analytical standards (Sott, Hawner, & Johansen, 2008).
Synthesis of Vicinal Bromofluoroalkanes
The compound is involved in reactions leading to the high-yield production of vic-bromofluoroalkanes through the reaction of alkenes with N-bromosuccinimide and triethylamine tris(hydrofluoride). This process exhibits high regioselectivity under sterically unhindered conditions, enabling the synthesis of mono- or difluoroalkanes and fluoroolefins, showcasing its importance in chemical synthesis and potential applications in material science (Suga, Hamatani, Guggisberg, & Schlosser, 1990).
Polymerization and Copolymerization Processes
This compound derivatives have been synthesized and successfully copolymerized with hexafluoropropene oxide-derived acid fluorides, leading to the formation of polymers with potential applications in materials science. The transformation of bromine-containing acid fluorides to hydrogen-terminated compounds highlights its versatility in polymer chemistry (Ito, Kaufman, Kratzer, Nakahara, & Paciorek, 1979).
Radiotracer Synthesis for Cancer Gene Therapy Monitoring
Compounds derived from this compound have been synthesized as radiotracers for monitoring cancer gene therapy with positron emission tomography. These include 5-(2-[18F]fluoroethyl)- and 5-(2-[80Br]bromoethyl)-2′-deoxyuridines, showcasing the compound's significance in the development of novel medical imaging agents and their potential application in oncology (Yu, Eisenbarth, Runz, Weber, Zeisler, & Oberdorfer, 2003).
Synthesis of Deoxyfluoroinositols
The compound contributes to the synthesis of two deoxyfluoroinositols, highlighting its utility in organic synthesis and potential applications in pharmaceuticals and agrochemicals. The selective introduction of fluorine into molecules is a crucial step in the development of compounds with enhanced biological activity (Nguyen, York, & Hudlický, 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethoxy)-5-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-6(13-7(10)11)5(12)2-4(3)9/h1-2,7H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZWGJCGWYSMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)OC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)

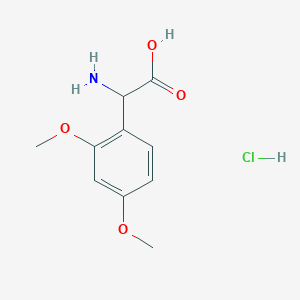
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)

![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)
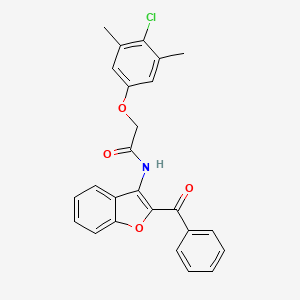
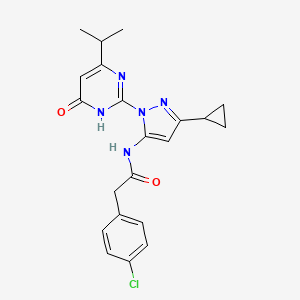
![1,3,6,7-Tetramethyl-8-(4-phenoxyphenyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2882332.png)
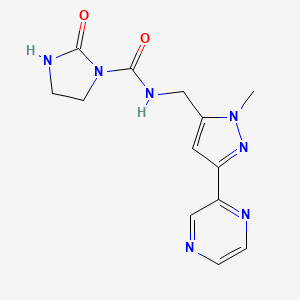
![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
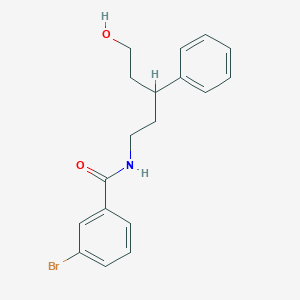

![(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2882341.png)
